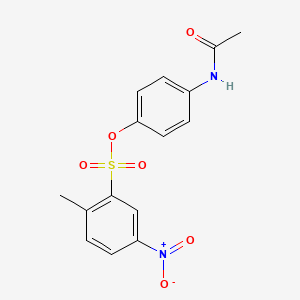
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate, also known as NBS-AMPSA, is a chemical compound that has been widely used in scientific research. It is a sulfonate derivative of the well-known neurotransmitter glutamate, and it has been found to have a variety of effects on the nervous system.
Mecanismo De Acción
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate binds to the AMPA receptor and causes a conformational change that leads to the opening of the ion channel. This allows positively charged ions such as sodium and calcium to flow into the cell, resulting in depolarization and the generation of an action potential. The activation of AMPA receptors is critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity.
Biochemical and Physiological Effects:
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been found to have a variety of effects on the nervous system. It can enhance synaptic transmission and increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs). It has also been shown to induce long-term potentiation (LTP) in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. Additionally, (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been found to have neuroprotective effects in models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate in lab experiments is its high specificity for the AMPA receptor. This allows researchers to selectively activate these receptors without affecting other types of glutamate receptors. However, one limitation of (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate is its relatively short duration of action compared to other glutamate receptor agonists such as kainate or NMDA. This can make it difficult to study long-term effects of AMPA receptor activation.
Direcciones Futuras
There are many potential future directions for research on (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of new drugs that target AMPA receptors, which could have therapeutic potential for a variety of conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate and to explore its potential as a treatment for brain injury.
Métodos De Síntesis
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate can be synthesized by reacting (4-acetamidophenyl) 2-methyl-5-nitrobenzenesulfonyl chloride with 3-aminopropylmethanesulfonic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product can be purified by column chromatography.
Aplicaciones Científicas De Investigación
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been used extensively in scientific research as a tool for studying glutamate receptors and synaptic plasticity. It is a highly specific agonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission in the brain. By selectively activating these receptors, researchers can study their role in various physiological and pathological processes.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-3-6-13(17(19)20)9-15(10)24(21,22)23-14-7-4-12(5-8-14)16-11(2)18/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQJLBXMKOGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)




